![molecular formula C27H27NO5 B252918 3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252918.png)
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as CUDC-305 and belongs to the class of small molecular inhibitors. It has been studied for its ability to inhibit several signaling pathways that are involved in cancer progression and metastasis.
Mecanismo De Acción
CUDC-305 exerts its anticancer effects through several mechanisms. It inhibits the activity of EGFR and HER2, which are overexpressed in many types of cancer and are associated with poor prognosis. It also inhibits the activity of HDAC enzymes, which are involved in regulating gene expression and have been implicated in cancer progression. Inhibition of HDAC enzymes by CUDC-305 leads to the accumulation of acetylated histones, which can lead to changes in gene expression and induce apoptosis.
Biochemical and Physiological Effects:
CUDC-305 has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce metastasis. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, CUDC-305 has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CUDC-305 is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. It has also shown promising results in several types of cancer, including breast, lung, and colon cancer. However, one limitation of CUDC-305 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on CUDC-305. One area of interest is the development of combination therapies that include CUDC-305 and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to CUDC-305 treatment. Additionally, further studies are needed to evaluate the safety and efficacy of CUDC-305 in clinical trials and to determine the optimal dose and schedule for treatment.
Métodos De Síntesis
The synthesis of CUDC-305 involves several steps, including the condensation of 2,4-dimethoxyphenylacetic acid with 2,5-dimethylbenzylamine, followed by the reduction of the resulting imine to form the corresponding amine. The amine is then reacted with 2-oxoethyl isocyanate to yield the final product, CUDC-305. The synthesis of this compound has been reported in several scientific journals, and the method has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
CUDC-305 has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the activity of several signaling pathways that are involved in cancer progression, including the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and the histone deacetylase (HDAC) enzymes. Inhibition of these pathways has been shown to induce apoptosis (programmed cell death) and inhibit tumor growth in preclinical models.
Propiedades
Nombre del producto |
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one |
---|---|
Fórmula molecular |
C27H27NO5 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C27H27NO5/c1-17-9-10-18(2)19(13-17)16-28-23-8-6-5-7-22(23)27(31,26(28)30)15-24(29)21-12-11-20(32-3)14-25(21)33-4/h5-14,31H,15-16H2,1-4H3 |
Clave InChI |
JSQZERLMHHBPOD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O |
SMILES canónico |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=C(C=C(C=C4)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.